(2-Chloro-3-methoxypyridin-4-yl)methanol chemical properties
(2-Chloro-3-methoxypyridin-4-yl)methanol chemical properties
An In-Depth Technical Guide to (2-Chloro-3-methoxypyridin-4-yl)methanol: Properties, Synthesis, and Applications For Researchers, Scientists, and Drug Development Professionals
(2-Chloro-3-methoxypyridin-4-yl)methanol is a highly functionalized pyridine derivative that serves as a valuable and versatile building block in modern synthetic and medicinal chemistry. Its unique arrangement of a chloro substituent, a methoxy group, and a primary alcohol on a pyridine core provides multiple reaction sites and opportunities for molecular elaboration. This guide offers an in-depth analysis of its chemical properties, a robust synthesis protocol, and an exploration of its applications, particularly in the context of drug discovery, where pyridine scaffolds are prevalent.[1][2]
Core Chemical and Physical Properties
The physicochemical properties of (2-Chloro-3-methoxypyridin-4-yl)methanol are fundamental to its handling, reactivity, and application. While experimental data for this specific compound is not widely published, the properties can be reliably estimated based on closely related analogs and structural analysis.
Table 1: Physicochemical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₇H₈ClNO₂ | - |
| Molecular Weight | 173.60 g/mol | - |
| CAS Number | Not broadly available | A closely related amine, 2-Chloro-3-methoxypyridin-4-amine, has CAS 1227600-23-8.[3] |
| Appearance | Expected to be a white to off-white solid | Based on analogs like (2-Chloro-4-pyridinyl)methanol.[4] |
| Melting Point | > 60 °C (estimated) | Analog (2-Chloro-4-pyridinyl)methanol melts at 59-64 °C.[4] |
| Boiling Point | > 200 °C (estimated) | High due to polarity and hydrogen bonding capability. |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate; limited solubility in water. | Based on the properties of 2-Chloro-3-methoxypyridine.[5] |
| pKa (Predicted) | ~13.5 (alcohol proton), ~2.0 (pyridinium proton) | Estimated values. |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of the molecule. The following are predicted key signals in ¹H and ¹³C NMR spectroscopy.
-
¹H NMR (500 MHz, CDCl₃):
-
δ ~8.1 ppm (d, 1H): Proton at C5 of the pyridine ring.
-
δ ~7.2 ppm (d, 1H): Proton at C6 of the pyridine ring.
-
δ ~4.8 ppm (s, 2H): Methylene protons of the hydroxymethyl group (-CH₂OH).
-
δ ~3.9 ppm (s, 3H): Methyl protons of the methoxy group (-OCH₃).
-
δ (variable): A broad singlet for the hydroxyl proton (-OH).
-
-
¹³C NMR (125 MHz, CDCl₃):
-
δ ~155 ppm: C2 (attached to Cl).
-
δ ~150 ppm: C3 (attached to OCH₃).
-
δ ~148 ppm: C6.
-
δ ~145 ppm: C4 (attached to CH₂OH).
-
δ ~108 ppm: C5.
-
δ ~61 ppm: Methylene carbon (-CH₂OH).
-
δ ~56 ppm: Methoxy carbon (-OCH₃).
-
Synthesis and Reactivity
The synthesis of (2-Chloro-3-methoxypyridin-4-yl)methanol is not commonly documented as a commercial product, necessitating a custom synthetic approach. A logical and efficient route involves the selective reduction of a corresponding aldehyde precursor, 2-chloro-3-methoxypyridine-4-carbaldehyde.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from the more accessible 2-chloro-3-methoxypyridine. This pathway involves formylation followed by a selective reduction.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol: Aldehyde Reduction
This protocol details the conversion of 2-chloro-3-methoxypyridine-4-carbaldehyde to the target alcohol. The choice of sodium borohydride (NaBH₄) is strategic; it is a mild reducing agent that selectively reduces aldehydes in the presence of the chloro-substituted pyridine ring, which would be susceptible to harsher reducing agents like LiAlH₄.[6][7]
Objective: To synthesize (2-Chloro-3-methoxypyridin-4-yl)methanol via reduction.
Materials:
-
2-Chloro-3-methoxypyridine-4-carbaldehyde (1.0 equiv)
-
Methanol (MeOH), anhydrous (approx. 0.2 M solution)
-
Sodium borohydride (NaBH₄) (0.5-1.0 equiv)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a stirred solution of 2-chloro-3-methoxypyridine-4-carbaldehyde in anhydrous methanol at 0 °C (ice-water bath), add sodium borohydride portion-wise over 15 minutes. The use of a mild reductant at low temperature enhances selectivity and minimizes side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of deionized water. Remove the methanol solvent under reduced pressure using a rotary evaporator.
-
Work-up: Add more water to the residue and extract the aqueous mixture with ethyl acetate (3x volumes). The organic extracts are combined.
-
Washing: Wash the combined organic layers successively with deionized water and then with brine. This removes any remaining inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: The crude material can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure (2-Chloro-3-methoxypyridin-4-yl)methanol.
Reactivity Profile
The molecule's reactivity is governed by its three key functional groups:
-
Hydroxymethyl Group: This primary alcohol is a versatile handle. It can be oxidized to the corresponding aldehyde or carboxylic acid, or converted into an ether, ester, or alkyl halide for further coupling reactions.
-
2-Chloro Group: The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing effect of the ring nitrogen.[1] While fluoropyridines are generally more reactive in SₙAr, chloropyridines are widely used and can be displaced by various nucleophiles (O, N, S-based).[8] This position is also a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of carbon-carbon and carbon-heteroatom bonds.
-
3-Methoxy Group: The methoxy group is a strong electron-donating group, which influences the electron density of the pyridine ring, potentially modulating the reactivity of the other positions. It also offers a potential site for demethylation to reveal a hydroxyl group if desired.[9]
Applications in Drug Discovery
The substituted pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] (2-Chloro-3-methoxypyridin-4-yl)methanol is an exemplary building block, as its substituents are frequently used to fine-tune the properties of drug candidates.
Strategic Roles of the Functional Groups:
-
Pyridine Core: The nitrogen atom acts as a hydrogen bond acceptor and can improve the solubility and pharmacokinetic profile of a molecule.[1]
-
Chloro Group: Often used to occupy hydrophobic pockets in protein binding sites. It can also form halogen bonds, a specific type of non-covalent interaction that can significantly enhance binding affinity. Its position at C2 allows for vectorial growth of the molecule into specific regions of a binding site via cross-coupling.
-
Methoxy Group: Can act as a hydrogen bond acceptor. Its primary role is often to block a site of potential metabolism (metabolic blocker), thereby increasing the half-life of a drug. It also modulates lipophilicity and electronic properties.[10]
-
Hydroxymethyl Group: Provides a key point for attachment or further elaboration. It can act as both a hydrogen bond donor and acceptor, contributing to binding affinity and solubility.
Caption: Structural features and their relevance in drug design.
This combination of features makes the title compound an ideal starting point for generating libraries of diverse compounds for screening and for use in lead optimization campaigns where precise modulation of steric, electronic, and physicochemical properties is required.
Safety and Handling
-
Hazards: Expected to be irritating to the eyes, respiratory system, and skin.[11]
-
Precautions:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Avoid direct contact with skin and eyes.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Avoid inhalation of dust or vapors.
-
Keep away from strong oxidizing agents and strong acids.
-
Always consult a compound-specific SDS before use and handle with appropriate caution in a laboratory setting.
Conclusion
(2-Chloro-3-methoxypyridin-4-yl)methanol is a strategically designed chemical intermediate with significant potential for researchers in organic synthesis and drug development. Its trifunctional nature allows for a wide range of chemical transformations, making it an excellent platform for building molecular complexity. The chloro, methoxy, and hydroxymethyl groups each play well-understood and important roles in modulating biological activity and pharmacokinetic properties, positioning this compound as a highly valuable tool for the creation of novel therapeutics.
References
-
Guidechem. 2-Chloro-3-methoxypyridine 52605-96-6 wiki.
-
Chem-Impex. 2-Chloro-3-methoxy-5-nitro-pyridine.
-
Synblock. (2-methoxypyridin-4-yl)methanol | CAS 123148-66-3.
-
Bide Pharmatech Ltd. (2-Methoxypyridin-4-yl)methanol CAS NO.123148-66-3.
-
Organic Syntheses. Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides.
-
Elsevier. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
-
Semantic Scholar. Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine.
-
ChemicalBook. (2-Chloro-3-pyridinyl)methanol synthesis.
-
Simson Pharma Limited. 2-chloro-3-methoxy-pyridin-4-amine | CAS No- 1227600-23-8.
-
Sigma-Aldrich. 2-chloro-3-methoxy-4-pyridinamine hydrochloride.
-
LookChem. China 2-Chloro-3-methoxypyridine(CAS# 52605-96-6) Manufacturer and Supplier.
-
ChemicalBook. (2-Chloro-3-pyridinyl)methanol CAS#: 42330-59-6.
-
National Center for Biotechnology Information. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
-
Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry.
-
Rasayan Journal. PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX.
-
ChemicalBook. 2-Chloro-3-methoxypyridine | 52605-96-6.
-
Sigma-Aldrich. (2-Chloro-4-pyridinyl)methanol 97.
-
Google Patents. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
-
Synchem. 2-Chloro-3-methylpyridine-4-carboxaldehyde.
-
National Center for Biotechnology Information. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
-
ResearchGate. A review on the medicinal importance of pyridine derivatives.
-
PubMed. Novel pyridyl substituted 4,5-dihydro-[5][10][12]triazolo[4,3-a]quinolines as potent and selective aldosterone synthase inhibitors with improved in vitro metabolic stability.
-
BLDpharm. (2-Chloro-3-(methylamino)pyridin-4-yl)methanol.
-
The University of Liverpool Repository. SELECTIVE REDUCTION OF CARBONYL COMPOUNDS WITH RHODACYCLES.
-
Sigma-Aldrich. 6-Chloro-2-methoxypyridine-3-carboxaldehyde 97.
-
Advanced ChemBlocks. 2-chloro-3-methylpyridine-4-carboxaldehyde 95%.
-
MDPI. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry.
-
Chemsrc. (4-Methoxy-3-methylpyridin-2-yl)methanol | CAS#:86604-77-5.
-
BLD Pharm. 1227600-23-8|2-Chloro-3-methoxypyridin-4-amine.
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1227600-23-8|2-Chloro-3-methoxypyridin-4-amine|BLD Pharm [bldpharm.com]
- 4. (2-Chloro-4-pyridinyl)methanol 97 100704-10-7 [sigmaaldrich.com]
- 5. guidechem.com [guidechem.com]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (2-Chloro-3-pyridinyl)methanol synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 10. chemimpex.com [chemimpex.com]
- 11. China 2-Chloro-3-methoxypyridineï¼CAS# 52605-96-6) Manufacturer and Supplier | Xinchem [xinchem.com]
- 12. (2-Methoxypyridin-4-yl)methanol, CasNo.123148-66-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
